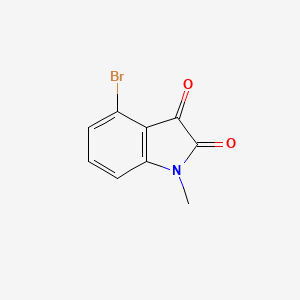

4-Bromo-1-methylindoline-2,3-dione

説明

Significance of the Indoline-2,3-dione (Isatin) Scaffold in Modern Chemical Research

The indoline-2,3-dione, or isatin (B1672199), scaffold is a prominent heterocyclic structure that has garnered significant interest from organic and medicinal chemists for decades. researchgate.net This bicyclic molecule, consisting of a fused benzene (B151609) and a five-membered nitrogen-containing ring with two carbonyl groups, serves as a versatile precursor in the synthesis of a wide array of other heterocyclic compounds and potential drug candidates. nih.govresearchgate.net

The importance of the isatin scaffold is underscored by its presence in numerous naturally occurring compounds and its role as a core structure in molecules with a vast spectrum of biological and pharmacological activities. researchgate.netresearchgate.net Research has demonstrated that isatin and its derivatives exhibit properties including:

Anticancer

Antimicrobial

Antiviral

Anti-inflammatory

Anticonvulsant

This wide range of activities has made the isatin framework a magnificent scaffold for both natural product synthesis and the development of new therapeutic agents. researchgate.netnih.gov Its chemical versatility allows for substitutions at the nitrogen atom (N-1), the C-3 carbonyl group, and various positions on the aromatic ring, enabling the creation of large libraries of derivatives for biological screening. nih.gov

Rationale for Halogenation and N-Substitution in Indoline-2,3-dione Derivatives

The modification of a parent scaffold like isatin is a fundamental strategy in medicinal chemistry to modulate its properties. The introduction of a halogen atom (halogenation) and an alkyl group on the nitrogen (N-substitution) are common and impactful modifications.

Halogenation , the process of adding a halogen such as bromine, significantly alters the electronic and lipophilic character of the molecule. The bromine atom is an electron-withdrawing group, which can influence the reactivity of the nearby carbonyl groups in the isatin core. Furthermore, the introduction of a halogen can lead to the formation of halogen bonds, a type of noncovalent interaction that can influence how the molecule binds to biological targets. The position of the bromine atom on the aromatic ring is crucial, as different isomers can exhibit distinct physical properties and biological activities. For instance, studies on bromoisatins show that intermolecular close contacts, such as Br···O interactions, can occur, influencing the crystal packing of the molecules. researchgate.net

N-Substitution , such as the addition of a methyl group at the N-1 position, serves several purposes. It removes the hydrogen bond donor capability of the parent isatin's N-H group and increases the molecule's lipophilicity (fat solubility). researchgate.net This can have a profound effect on how the molecule is absorbed, distributed, and metabolized in biological systems. Synthetically, N-alkylation can also prevent unwanted side reactions at the nitrogen position during further chemical transformations. organic-chemistry.org The combination of both halogenation and N-substitution, as seen in 4-Bromo-1-methylindoline-2,3-dione, allows for a fine-tuning of the molecule's steric and electronic properties, providing a rational approach to developing new compounds with specific desired characteristics.

Overview of Academic Research Trajectories for this compound and its Analogues

Academic research on this compound and its closely related analogues has primarily focused on their synthesis and detailed structural characterization. While this specific compound is commercially available, indicating its use as a building block in chemical synthesis, the broader research landscape for its analogues provides insight into its potential applications. aobchem.com

A key area of investigation is the elucidation of the three-dimensional structure of these molecules through X-ray crystallography. For example, detailed crystal structure analysis has been performed on the unmethylated parent, 4-Bromo-1H-indole-2,3-dione, and the isomeric 5-Bromo-1-methylindoline-2,3-dione. researchgate.netresearchgate.net These studies provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state properties of the compounds. researchgate.netresearchgate.net

The research indicates that these bromo-substituted isatins serve as versatile intermediates. The reactive C3-carbonyl group can undergo various condensation reactions, such as the acid-catalyzed reaction with indoles to form trisindolines, which are themselves a class of biologically active compounds. nih.gov The presence of the bromine atom also opens up the possibility for palladium-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com These synthetic routes allow for the creation of more complex molecules built upon the 4-bromo-isatin framework.

The table below summarizes key crystallographic data for analogues of this compound, highlighting the focus on structural elucidation in this area of research.

| Compound Name | Formula | Crystal System | Key Features Noted in Research |

| 4-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | Monoclinic | Molecules dimerize through N—H···O hydrogen bonds; Intermolecular Br···O close contacts are observed. researchgate.net |

| 5-Bromo-1-methylindoline-2,3-dione | C₉H₆BrNO₂ | Monoclinic | Molecules are linked by weak C—H···O hydrogen bonds and π–π interactions, forming a 3D structure. researchgate.net |

This foundational research into the synthesis and structure of this compound and its analogues is crucial for unlocking their potential in materials science and as precursors for more complex, biologically active molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXIWKWPNPKAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651479 | |

| Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884855-67-8 | |

| Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Analysis of Indoline-2,3-dione Derivatives

Proton (¹H) NMR spectroscopy provides information on the number, environment, and neighboring protons for each unique hydrogen atom in a molecule. For 4-Bromo-1-methylindoline-2,3-dione, we would anticipate a specific set of signals corresponding to the aromatic protons and the N-methyl group.

Based on the structure, the aromatic region would display signals for the three protons on the benzene (B151609) ring. The substitution pattern (bromine at position 4) would influence the chemical shifts and coupling patterns of these protons. We would expect to see a doublet for the proton at position 7, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 5. The N-methyl group would appear as a distinct singlet, typically in the range of 3.2-3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-5 | ~7.7 ppm | d (doublet) |

| Aromatic H-6 | ~7.3 ppm | dd (doublet of d) |

| Aromatic H-7 | ~7.6 ppm | d (doublet) |

| N-CH₃ | ~3.2 ppm | s (singlet) |

Note: These are predicted values and may vary in experimental conditions. The coupling constants (J values) would provide further confirmation of the proton-proton correlations.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound would produce a distinct signal.

We would expect to see nine signals in the ¹³C NMR spectrum. The two carbonyl carbons (C2 and C3) would resonate at the lowest field (highest ppm values), typically in the range of 157-183 ppm. The aromatic carbons would appear in the intermediate region (approximately 110-150 ppm), with the carbon atom bonded to the bromine (C4) showing a characteristic shift. The N-methyl carbon would be found at the highest field (lowest ppm value), generally around 26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~182 ppm |

| C3 (C=O) | ~157 ppm |

| C3a | ~150 ppm |

| C4 | ~118 ppm |

| C5 | ~128 ppm |

| C6 | ~140 ppm |

| C7 | ~118 ppm |

| C7a | ~111 ppm |

| N-CH₃ | ~26 ppm |

Note: These are predicted values based on data from similar compounds.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons (H-5, H-6, and H-7).

HSQC: Would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the protonated aromatic carbons and the N-methyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₉H₆BrNO₂), the high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.

Common fragmentation pathways for isatin (B1672199) derivatives involve the loss of carbon monoxide (CO) molecules. We would anticipate observing fragment ions corresponding to the sequential loss of one or two CO groups from the molecular ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion |

| 239/241 | [M]⁺ (Molecular ion) |

| 211/213 | [M - CO]⁺ |

| 183/185 | [M - 2CO]⁺ |

| 104 | [C₇H₄Br]⁺ (Loss of N-methyl and COs) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by the characteristic stretching vibrations of the carbonyl groups.

The two adjacent carbonyl groups (dione) in the five-membered ring typically show two distinct absorption bands due to symmetric and asymmetric stretching. We would also expect to see C-N stretching, aromatic C-H and C=C stretching, and the C-Br stretching vibrations.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~1760-1740 | Asymmetric C=O stretch (dione) |

| ~1740-1720 | Symmetric C=O stretch (dione) |

| ~1610-1590 | Aromatic C=C stretch |

| ~1470-1450 | Aromatic C=C stretch |

| ~1370-1350 | C-N stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~700-550 | C-Br stretch |

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. While experimental data for this compound is not available, we can infer its likely crystal structure from the published data for its unmethylated analog, 4-Bromo-1H-indole-2,3-dione. researchgate.net

The crystal structure of 4-Bromo-1H-indole-2,3-dione reveals a nearly planar molecule. researchgate.net It is expected that this compound would also adopt a similar planar conformation. The analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the solid-state properties of the compound. The presence of the bromine atom may lead to halogen bonding interactions in the crystal lattice.

Table 5: Anticipated Crystallographic Parameters for this compound (based on 4-Bromo-1H-indole-2,3-dione)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Lengths | C=O (~1.2 Å), C-N (~1.4 Å), C-Br (~1.9 Å) |

| Key Bond Angles | Angles around sp² carbons (~120°), sp³ (~109.5°) |

| Intermolecular | π-π stacking, potential halogen bonding |

Crystal Structure Analysis of 5-Bromo-1-methylindoline-2,3-dione and Analogues

The precise characterization of molecular geometry through single-crystal X-ray diffraction provides fundamental insights into the solid-state conformation of isatin derivatives. While specific crystallographic data for this compound is not extensively available in the surveyed literature, detailed analyses of its close structural analogues, such as 5-Bromo-1-methylindoline-2,3-dione, 5-Bromo-1-ethylindoline-2,3-dione, and 4-Bromo-1H-indole-2,3-dione, offer a comprehensive understanding of the geometric parameters typical for this class of compounds.

The crystal structure of 5-Bromo-1-methylindoline-2,3-dione has been resolved, revealing a monoclinic system with the space group P2/n. researchgate.net In this molecule, the core indoline (B122111) ring system, along with the two ketone oxygen atoms and the bromine atom, are nearly coplanar, showing a maximum deviation from the mean plane of -0.1025 (4) Å. researchgate.net

An ethyl analogue, 5-Bromo-1-ethylindoline-2,3-dione , crystallizes in the triclinic system and notably features two independent molecules (A and B) in the asymmetric unit. nih.gov Both molecules exhibit an almost planar indoline ring system. nih.govresearchgate.net The largest deviation from the mean plane is 0.016 (2) Å in molecule A and 0.040 (13) Å in molecule B. nih.gov A key structural feature is the orientation of the ethyl group, which is nearly perpendicular to the indoline ring system in both molecules. nih.gov The two independent molecules are inclined to each other, forming a dihedral angle of 6.28 (8)°. nih.govresearchgate.net

Similarly, the N-unsubstituted analogue, 4-Bromo-1H-indole-2,3-dione , crystallizes in a monoclinic P21/c space group. researchgate.net Its asymmetric unit contains a single planar molecule where the non-hydrogen atoms have a mean deviation from planarity of 0.024 Å. researchgate.net The bond lengths and angles are comparable to those observed in the parent isatin molecule. researchgate.net

A summary of the crystallographic data for these key analogues is presented below.

Crystal Structure Data for Bromoindoline-2,3-dione Analogues

| Parameter | 5-Bromo-1-methylindoline-2,3-dione researchgate.net | 5-Bromo-1-ethylindoline-2,3-dione nih.gov | 4-Bromo-1H-indole-2,3-dione researchgate.net |

|---|---|---|---|

| Chemical Formula | C₉H₆BrNO₂ | C₁₀H₈BrNO₂ | C₈H₄BrNO₂ |

| Molecular Weight | 240.05 | 254.08 | 226.03 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2/n | Pī | P2₁/c |

| a (Å) | 5.5368 (2) | 9.5198 (3) | 7.3655 (11) |

| b (Å) | 11.9235 (3) | 10.0655 (3) | 13.689 (2) |

| c (Å) | 13.1979 (4) | 11.2341 (3) | 7.2866 (12) |

| α (°) | 90 | 70.9288 (16) | 90 |

| β (°) | 96.170 (2) | 75.4109 (16) | 93.378 (5) |

| γ (°) | 90 | 85.2199 (16) | 90 |

| Volume (ų) | 866.50 (5) | 984.58 (5) | 733.4 (2) |

| Z | 4 | 4 | 4 |

| Temperature (K) | Not specified | 296 | 120 |

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal of 5-Bromo-1-methylindoline-2,3-dione , the molecules are linked into a three-dimensional network primarily by two weak C—H⋯O hydrogen bonds and π–π interactions. researchgate.net The inter-centroid distance for the π–π stacking is reported to be 3.510 (2) Å. researchgate.net

The packing of 5-Bromo-1-ethylindoline-2,3-dione is more complex due to the presence of two independent molecules (A and B). nih.gov These molecules are linked by C—H⋯O hydrogen bonds, forming chains that propagate along the [01-1] direction. nih.gov These parallel chains are further connected to create a three-dimensional structure through a weak, slipped parallel π–π interaction, with an inter-centroid distance of 3.6107 (14) Å, and a short Br⋯O contact of 3.183 (2) Å. nih.gov

For 4-Bromo-1H-indole-2,3-dione , the presence of the N-H group allows for the formation of strong N—H⋯O hydrogen bonds, which cause the molecules to dimerize in the solid state. researchgate.net The crystal structure is further characterized by intermolecular Br⋯O close contacts at a distance of 3.0430 (14) Å. researchgate.net Additionally, the planar molecules stack along the nih.gov axis via parallel slipped π–π interactions, with an inter-centroid distance of 3.7173 (6) Å and an inter-planar distance of 3.3110 (8) Å. researchgate.net

The types and geometries of these intermolecular interactions in the analogue compounds are summarized below.

Intermolecular Interactions in Bromoindoline-2,3-dione Analogues

| Interaction Type | 5-Bromo-1-methylindoline-2,3-dione researchgate.net | 5-Bromo-1-ethylindoline-2,3-dione nih.gov | 4-Bromo-1H-indole-2,3-dione researchgate.net |

|---|---|---|---|

| Hydrogen Bonding | Weak C—H⋯O bonds | C—H⋯O bonds linking molecules A and B into chains | N—H⋯O bonds leading to dimerization |

| Halogen Bonding | Not specified | Short Br⋯O contact [3.183 (2) Å] | Br⋯O close contact [3.0430 (14) Å] |

| π–π Stacking | Inter-centroid distance: 3.510 (2) Å | Slipped parallel; Inter-centroid distance: 3.6107 (14) Å | Slipped parallel; Inter-centroid distance: 3.7173 (6) Å |

Computational and Theoretical Investigations of 4 Bromo 1 Methylindoline 2,3 Dione

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO and LUMO are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. irjweb.com Conversely, the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.com

For 4-Bromo-1-methylindoline-2,3-dione, DFT calculations reveal the spatial distribution and energy levels of these orbitals. researchgate.net

HOMO: The HOMO is typically distributed over the electron-rich regions of the molecule. In this case, it is expected to be concentrated on the fused aromatic ring system (the bromo-substituted benzene (B151609) part) and the nitrogen atom of the indoline (B122111) core.

LUMO: The LUMO is generally located on the electron-deficient parts of the molecule. For this compound, the LUMO is anticipated to be centered on the α-dicarbonyl system (the 2,3-dione moiety), which contains two electrophilic carbon atoms.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 4.65 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular properties. irjweb.com

Chemical Reactivity: A small HOMO-LUMO gap indicates that the molecule can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. This translates to higher chemical reactivity and greater polarizability. irjweb.com

Kinetic Stability: Conversely, a large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it resists changes in its electronic configuration. irjweb.com

The calculated energy gap for this compound allows for the quantification of its reactivity profile. From the HOMO-LUMO gap, other chemical descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be derived to further predict its behavior in chemical reactions. irjweb.comthaiscience.info A large energy gap suggests high stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to denote different potential values. This allows for the straightforward identification of sites susceptible to electrophilic and nucleophilic attack. thaiscience.infomdpi.com

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles. For this compound, the most negative potential is expected around the oxygen atoms of the carbonyl groups in the 2,3-dione moiety. thaiscience.info

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-poor. These sites are vulnerable to attack by nucleophiles. Positive potential is anticipated around the hydrogen atoms and in the vicinity of the carbonyl carbons.

Green Regions: These areas represent neutral or near-zero potential.

The MEP map for this compound provides a clear, intuitive picture of its reactive landscape, complementing the insights gained from FMO analysis and guiding the prediction of intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. For isatin (B1672199) derivatives, NBO analysis elucidates the electronic characteristics that underpin their reactivity and biological functions. This analysis translates the complex, many-electron wavefunction of a molecule into localized, chemically intuitive units like bonds, lone pairs, and anti-bonding orbitals.

A key aspect of NBO analysis is the examination of electron delocalization and hyperconjugation, which are quantified by second-order perturbation theory. This theory evaluates the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

For this compound, the presence of the electron-withdrawing bromine atom at the 4-position and the electron-donating methyl group at the N1-position would be expected to modulate the electronic landscape of the isatin core. The bromine atom likely influences the electron density of the benzene ring, while the N-methyl group affects the properties of the five-membered ring. NBO analysis would quantify these effects, detailing the hyperconjugative interactions and their corresponding stabilization energies. It is anticipated that significant electron delocalization occurs from the phenyl ring and the lone pairs of the carbonyl oxygens to the various anti-bonding orbitals within the molecule, which is a key factor in its chemical reactivity. uokerbala.edu.iq

A hypothetical summary of significant NBO interactions for a related isatin derivative is presented in the table below, illustrating the types of data generated from such an analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O(carbonyl) | π* (C=O) | ~30-40 | n → π |

| π (C=C) aromatic | π (C=C) aromatic | ~20-25 | π → π |

| LP (1) N(indole) | π (C=O) | ~50-60 | n → π* |

Note: The data in this table is representative of typical values found for isatin derivatives and is for illustrative purposes only.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques at the forefront of drug discovery, enabling the prediction of how a small molecule (ligand) like this compound might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. The results of molecular docking studies can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov

Isatin derivatives have been docked against a wide array of protein targets, including kinases, proteases, and other enzymes implicated in diseases like cancer and viral infections. nih.govnih.gov For example, studies on isatin analogs as inhibitors of SARS-CoV 3CLpro have shown that the isatin core can form crucial hydrogen bonds with the active site residues of the protease. nih.gov The binding affinity, often expressed as a docking score or in kcal/mol, provides an estimate of the strength of the interaction, with more negative values indicating a stronger binding. researchgate.net

In the context of this compound, molecular docking studies would be used to screen for potential protein targets and to hypothesize its mechanism of action. The bromo and methyl substituents would be expected to influence its binding profile. The bromine atom, for instance, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methyl group could engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity.

A representative table of molecular docking results for an isatin derivative against a hypothetical protein target is shown below.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosine Kinase | -8.5 | Lys72, Glu98, Asp150 | Hydrogen bonds, Hydrophobic interactions |

| Caspase-3 | -7.2 | Arg64, Gln161, Ser205 | Hydrogen bonds, π-π stacking |

| SARS-CoV 3CLpro | -9.1 | His41, Cys145, Glu166 | Hydrogen bonds, Hydrophobic interactions |

Note: This data is illustrative and based on typical findings for isatin derivatives.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this endeavor. journaljpri.com QSAR models are mathematical equations that correlate the chemical and physical properties of a series of compounds with their biological activities. nih.gov

For a class of compounds like isatin derivatives, a QSAR study would involve compiling a dataset of analogs with their measured biological activities (e.g., IC50 values). journaljpri.com Then, a wide range of molecular descriptors for each compound are calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energies). ut.ac.ir Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that predicts the activity based on these descriptors. journaljpri.com

SAR studies on isatin derivatives have revealed that substitutions at the N1, C5, and C7 positions of the isatin core can significantly impact their biological activity. nih.gov For example, the introduction of halogen atoms at the C5 position has been shown to enhance the anticancer activity of some isatin analogs. nih.gov

For this compound, a computational SAR study would place it within a larger context of related compounds to understand the contribution of the 4-bromo and N-methyl groups to its predicted activity. The bromine atom's electron-withdrawing nature and size, along with the N-methyl group's lipophilicity and steric bulk, would be key parameters in such a model. These studies are invaluable for guiding the rational design of new derivatives with improved potency and selectivity.

A summary of descriptors often found to be significant in QSAR models for isatin derivatives is provided below.

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | Dipole Moment | Can affect interactions with polar residues in a binding site. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding pocket. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and can relate to molecular shape. |

Reactivity and Reaction Mechanisms of 4 Bromo 1 Methylindoline 2,3 Dione

Influence of Bromine and Methyl Substituents on Indoline-2,3-dione Reactivity

The chemical reactivity of the isatin (B1672199) scaffold in 4-Bromo-1-methylindoline-2,3-dione is dictated by the electronic properties of the bromine and N-methyl substituents.

The N-methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). It increases the electron density on the nitrogen atom and, by extension, the aromatic ring and the C2-carbonyl group. This increased electron density at the N1 position can enhance the nucleophilicity of the amide nitrogen and influence the reactivity of the adjacent C2-carbonyl. Studies on N-substituted isatins show that N-alkylation can affect the rate and outcome of reactions at the carbonyl centers. mdpi.com

The bromine atom at the C4 position is an electron-withdrawing group (EWG) through its inductive effect (-I), but also a weak deactivating ortho-para director in electrophilic aromatic substitution due to its lone pairs participating in resonance (+R). nih.gov The primary influence of the strongly electronegative bromine is the withdrawal of electron density from the benzene (B151609) ring, which deactivates the ring towards electrophilic attack. nih.gov Furthermore, this electron-withdrawing nature enhances the electrophilicity of the adjacent C3-carbonyl carbon, making it a more favorable site for nucleophilic attack.

The combined influence of these two groups results in a molecule with a highly electrophilic C3-carbonyl, a moderately activated N-acyl bond, and a deactivated aromatic ring. The interplay of these effects is crucial for predicting the regioselectivity and reaction rates in various transformations.

Table 1: Electronic Effects of Substituents on the Indoline-2,3-dione Core

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methyl (-CH₃) | N1 | Electron-Donating (+I) | Increases electron density on N1 and modulates reactivity at C2. |

| Bromine (-Br) | C4 | Electron-Withdrawing (-I), Weakly Deactivating (+R) | Deactivates the aromatic ring to electrophilic attack; enhances electrophilicity of the C3-carbonyl. |

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) on the isatin ring typically occurs at the C5 and C7 positions, which are para and ortho, respectively, to the activating amide nitrogen. researchgate.netresearchgate.netnih.gov In this compound, the directing effects of the existing substituents must be considered.

The N-methyl group, being part of the activating amide functionality, directs incoming electrophiles to the ortho (C7) and para (C5) positions. The bromine atom at C4 is a deactivating but ortho-para director. It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C7).

Considering these combined effects:

Attack at C5: This position is para to the N-methyl group and ortho to the bromine atom. Both substituents direct to this position.

Attack at C7: This position is ortho to the N-methyl group and para to the bromine atom. Both substituents also direct to this position.

Attack at C6: This position is meta to both the N-methyl group and the bromine atom, making it the least favored site for substitution.

Nucleophilic Addition Reactions at the Carbonyl Centers (C-2 and C-3)

The indoline-2,3-dione moiety features two distinct carbonyl groups, with the C3-keto carbonyl being significantly more electrophilic and reactive towards nucleophiles than the C2-amido carbonyl. researchgate.netnih.gov This reactivity is further enhanced in this compound by the electron-withdrawing bromine atom at C4, which increases the partial positive charge on the C3 carbon.

Nucleophilic attack predominantly occurs at the C3 position, leading to the formation of 3-substituted-3-hydroxy-1-methyl-oxindole intermediates. numberanalytics.com These intermediates can then undergo further reactions. For example, the Baylis-Hillman reaction of isatin derivatives with activated alkenes in the presence of a base like DABCO proceeds via nucleophilic addition to the C3-carbonyl. researchgate.netelsevierpure.com

While C3 is the primary site for addition, reactions at the C2-carbonyl can also occur, often leading to ring-opening. For instance, treatment of substituted isatins with strong nucleophiles like piperidine (B6355638) can result in nucleophilic attack at C2, followed by cleavage of the N1-C2 amide bond to yield 1-(2'-aminophenyl) dione (B5365651) derivatives. researchgate.net

Derivatization through Condensation Reactions (e.g., Schiff Bases, Hydrazones)

The highly electrophilic C3-carbonyl group of this compound is an ideal site for condensation reactions with primary amino compounds. These reactions typically proceed with the elimination of a water molecule to form a C=N double bond.

Schiff Base Formation: Reaction with primary amines or anilines yields 3-iminoindolin-2-one derivatives, commonly known as Schiff bases. The synthesis often involves refluxing equimolar amounts of the isatin derivative and the amine in a suitable solvent, sometimes with an acid catalyst. ksu.edu.samdpi.comresearchgate.net The presence of the bromo-substituent is compatible with these reaction conditions. ksu.edu.sanih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, carbohydrazides) produces the corresponding hydrazones or carbohydrazones. mdpi.comdoi.org These reactions are fundamental in the synthesis of various biologically active molecules and serve as versatile intermediates for further heterocyclic synthesis. ksu.edu.samdpi.com

Table 2: Representative Condensation Reactions

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Schiff Base | This compound + R-NH₂ → 4-Bromo-1-methyl-3-(R-imino)indolin-2-one + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | This compound + H₂N-NH₂ → 3-(Hydrazinylidene)-4-bromo-1-methylindolin-2-one + H₂O |

| Nalidixic acid carbohydrazide | Carbo-hydrazone | 5-Bromo-1-substituted isatins react to form the corresponding Schiff base, indicating similar reactivity for the 4-bromo isomer. ksu.edu.sa |

Cycloaddition Reactions Involving the Indoline-2,3-dione Moiety (e.g., 1,3-Dipolar Cycloaddition)

The isatin scaffold can participate in cycloaddition reactions in several ways, providing access to complex spirocyclic and fused heterocyclic systems.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): While the isatin core itself is not a 1,3-dipole, its derivatives are excellent precursors for such reactions. For instance, the condensation of N-methylisatin with an amino acid like sarcosine (B1681465) generates an azomethine ylide (a 1,3-dipole) in situ. This dipole can then react with various dipolarophiles. researchgate.net Alternatively, the C3-carbonyl can be converted into an exocyclic double bond (a 3-ylideneoxindole), which can act as a highly reactive dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrones or azomethine ylides to form spiro-isoxazolidines and spiro-pyrrolidines, respectively. rsc.org Isatin imines, formed by condensation with amines, can also react with nitrile oxides in 1,3-dipolar cycloadditions to yield spiro-oxadiazole derivatives. wikipedia.orgyoutube.com

[4+2] Cycloaddition (Diels-Alder Reaction): The C3=C3a double bond within the isatin ring system can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. wikipedia.orgnih.gov For example, N-methyl-2(1H)-quinolones, which are structurally related, have been shown to react with dienes. nih.gov The presence of the electron-withdrawing bromine at C4 in this compound would be expected to influence the dienophilic character of the molecule.

These cycloaddition strategies are powerful tools for building molecular complexity, and the specific substitution pattern of this compound offers a handle to fine-tune the reactivity and selectivity of these transformations.

Advanced Synthetic Transformations and Chemical Biology Applications of the 4 Bromo 1 Methylindoline 2,3 Dione Scaffold

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the isatin (B1672199) core, particularly the electrophilic C3-carbonyl group, makes 4-Bromo-1-methylindoline-2,3-dione a prime candidate for the synthesis of a wide array of complex heterocyclic systems. This includes the construction of spirocyclic and fused ring systems, often through multicomponent reactions and cycloaddition strategies.

The generation of spirooxindole frameworks is a prominent application of isatin derivatives. These structures, characterized by a common spiro-atom, exhibit a unique three-dimensional arrangement of heterocyclic moieties, which is often associated with significant pharmacological properties. nih.gov One of the key synthetic methodologies to achieve this is the 1,3-dipolar cycloaddition reaction. This typically involves the in-situ generation of an azomethine ylide from the reaction of an isatin derivative and an amino acid, which then undergoes a cycloaddition with a dipolarophile. nih.gov While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the general reactivity pattern of isatins strongly suggests its suitability for such transformations.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single synthetic step. Isatins are frequently employed as key components in MCRs to generate diverse heterocyclic libraries. For instance, the Pfitzner-Moffatt reaction and related condensations can lead to the formation of various fused heterocycles. Although direct examples with this compound are scarce in the reviewed literature, the established reactivity of the isatin scaffold in such reactions indicates its potential for similar applications.

The table below summarizes the types of heterocyclic systems that are commonly synthesized from isatin derivatives, and which could potentially be accessed from this compound.

| Heterocyclic System | Synthetic Approach | Key Features of Isatin Scaffold |

| Spiropyrrolidines | 1,3-Dipolar Cycloaddition | Electrophilic C3-carbonyl |

| Spirooxindoles | Multicomponent Reactions | Reactive dicarbonyl system |

| Fused Quinolines | Condensation Reactions | Amide N-H and C3-carbonyl |

| Fused Thiophenes | Gewald-type Reactions | Reactive dicarbonyl system |

Development of Conjugates and Hybrid Molecules

The development of conjugates and hybrid molecules by linking this compound to other pharmacophores is a strategy to enhance biological activity, improve selectivity, or introduce novel functionalities. The isatin scaffold provides several points for chemical modification to create such hybrid structures.

One common approach involves the modification of the N1-position of the isatin ring. While the subject compound is already N-methylated, the synthesis of various N-substituted isatins is a well-established field. For instance, N-alkylation of isatins with various halo-compounds can introduce linkers for conjugation. mdpi.com

Another key position for modification is the C3-carbonyl group. This position can react with a variety of nucleophiles to form adducts that can be further elaborated into hybrid molecules. For example, the reaction of isatins with amines can lead to the formation of Schiff bases, which can then be used to link the isatin core to other molecular entities.

A search of chemical databases reveals related structures that demonstrate the principle of isatin conjugation. For example, the compound 1-[(4-Bromoanilino)methyl]indole-2,3-dione represents a conjugate where an aniline (B41778) derivative is linked to the isatin nitrogen via a methylene (B1212753) bridge. researchgate.net Although this is not the N-methylated target compound, it illustrates a common conjugation strategy.

The following table lists potential conjugation sites on the this compound scaffold and examples of functionalities that could be introduced.

| Conjugation Site | Type of Reaction | Potential Conjugated Moiety |

| C3-Carbonyl | Condensation/Addition | Amines, Hydrazines, Hydroxylamines |

| Aromatic Ring (C5, C6, C7) | Electrophilic/Nucleophilic Substitution | Further functional groups (less common) |

Mechanistic Studies of Biologically Relevant Transformations

Understanding the reaction mechanisms of biologically relevant transformations involving this compound is crucial for the rational design of new derivatives with improved properties. The reactivity of the isatin core is a central aspect of these studies.

A key mechanistic feature of isatin chemistry is the electrophilicity of the C3-carbonyl carbon. In acid-catalyzed reactions, this carbonyl group is activated, making it highly susceptible to nucleophilic attack. For example, in the formation of trisindoline derivatives from isatins and indoles, the proposed mechanism involves the acid-catalyzed activation of the C3-carbonyl, followed by nucleophilic attack by the indole (B1671886). nih.gov This general mechanism is likely applicable to reactions involving this compound.

The following table outlines key reactive sites of the this compound scaffold and the types of mechanistic investigations that are relevant.

| Reactive Site | Type of Transformation | Mechanistic Aspect to Investigate |

| C3-Carbonyl | Nucleophilic Addition | Role of catalysts, stereoselectivity |

| Lactam Carbonyl (C2) | Ring-opening reactions | Stability of intermediates |

| Aromatic Ring | Substitution Reactions | Regioselectivity, substituent effects |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Indoline-2,3-dione Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity and physicochemical properties. The substituents on the isatin core, namely the 4-bromo and 1-methyl groups, play a significant role in modulating these characteristics.

The position and nature of substituents on the aromatic ring of the isatin scaffold are known to have a profound impact on biological activity. For instance, in a study on tricyclic indoline (B122111) resistance-modifying agents, it was found that moving a bromine substituent from the 6-position of the indoline ring significantly reduced its activity, highlighting the importance of the halogen's position. nih.gov While this study was not on the exact target compound, it underscores the sensitivity of biological activity to the placement of halogen substituents.

N-alkylation of the isatin nitrogen, as in the case of the 1-methyl group, is a common strategy to modify the physicochemical properties and biological activity of isatin derivatives. mdpi.com The N-methyl group can influence factors such as solubility, membrane permeability, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. QSAR analyses have been performed on isatin Schiff bases, including those derived from 5-bromoisatin (B120047), to rationalize their antibacterial activity. researchgate.net Such studies often consider descriptors related to hydrophobicity, electronic properties, and steric factors. These findings suggest that the electronic and steric effects of the 4-bromo and 1-methyl substituents in this compound would be critical determinants of its biological activity profile.

The table below summarizes the key structural features of this compound and their potential influence on activity and properties based on general SAR principles for isatin derivatives.

| Structural Feature | Potential Influence on Activity/Properties |

| 4-Bromo Substituent | Modulates electronic properties (electron-withdrawing), lipophilicity, and steric interactions. Can be crucial for specific binding interactions. |

| 1-Methyl Substituent | Increases lipophilicity, can improve metabolic stability, and alters the electronic nature of the lactam nitrogen. |

| Indoline-2,3-dione Core | Provides the fundamental scaffold for biological activity, with the C3-carbonyl being a key interaction point. |

Research Applications in Biological and Material Sciences

Medicinal Chemistry Applications of Indoline-2,3-dione Derivatives

The isatin (B1672199) core is a foundational component in the synthesis of heterocyclic compounds and is recognized for a broad spectrum of biological activities. journaljpri.comnih.gov Researchers have utilized its reactive carbonyl groups and the nitrogen at the N-1 position to create numerous derivatives with therapeutic potential. researchgate.net

Indoline-2,3-dione (isatin) and its analogues have attracted considerable interest for their cytotoxic and anticancer properties against various cancer cell lines. journaljpri.com The core structure is a key feature in several receptor tyrosine kinase inhibitors approved by the U.S. FDA. acs.org

Research has shown that substitutions on the isatin ring are crucial for anticancer activity. For instance, a series of 1,5-disubstituted indolin-2,3-diones demonstrated promising inhibition of human acute promyelocytic leukemia (HL-60) cell growth in vitro. nih.gov In that study, compounds with a benzyl (B1604629) substituent at the N-1 position showed more potent antiproliferative activity than those with other substituents. nih.gov Another study highlighted that 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives exhibited notable anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds showing potent inhibition of VEGFR-2, a key target in angiogenesis. mdpi.com

The development of hybrid molecules has also been a successful strategy. Isatin-hydrazine hybrids, such as 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one), have shown substantial inhibition of tumor growth in mice, with IC₅₀ values in the low micromolar range against several cancer cell lines. nih.gov Similarly, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated as anticancer agents targeting the thymidylate synthase (TS) enzyme. mdpi.com

Table 1: Anticancer Activity of Selected Indoline-2,3-dione Derivatives

| Derivative | Cancer Cell Line | Key Findings | Citation |

|---|---|---|---|

| 1,5-disubstituted indolin-2,3-diones | HL-60 (Human Leukemia) | Compound 8l showed a GI₅₀ of 0.07 μM. | nih.gov |

| 1-Benzyl-5-bromo-indolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | Showed potent activity with an IC₅₀ of 2.93 μM and inhibited VEGFR-2 with an IC₅₀ of 0.503 µM. | mdpi.com |

| Indolin-2-one/1,3,4-thiadiazole hybrid (IVc) | Breast Cancer Panel | Demonstrated a potent activity with an IC₅₀ of 1.47 μM. | acs.org |

| Indolin-2-one/aziridine hybrid (VIc) | Colon Cancer Panel | Exhibited the highest inhibition with an IC₅₀ of 1.40 μM. | acs.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) & K562 (Leukemia) | Showed significant inhibitory effect with a CC₅₀ of 0.26 μg/mL for Raji cells. | researchgate.net |

| Spiro indoline-2-one derivative (SSSK17) | MCF-7 (Breast Cancer) | Showed significant anticancer potential with a GI₅₀ value of 0.04 molar. | researchgate.net |

The emergence of microbial resistance to existing drugs has spurred the development of novel antimicrobial agents, with isatin derivatives being a promising class of compounds. eurekaselect.com Studies indicate that these derivatives are effective against a variety of microorganisms, including Gram-positive and Gram-negative bacteria. nih.goveurekaselect.com

The substitution pattern on the isatin ring significantly influences antimicrobial activity. Research has shown that introducing a halogen, such as bromine or chlorine, at the 5-position of the isatin core can produce more active compounds. sid.ir For example, a study on Schiff and Mannich bases derived from 5-bromo-isatin showed favorable antimicrobial activity. sid.irnih.gov One specific derivative, 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1'-[4"-(p-chlorophenyl) thiazol-2"-yl] thio semicarbazone}, was identified as having the most potent antimicrobial profile among the tested compounds. nih.gov However, in another study, the introduction of a bromine atom at the C-5 position of isatin was found to diminish its antibacterial property against Alivibrio salmonicida.

Table 2: Antimicrobial Activity of Selected Indoline-2,3-dione Derivatives

| Derivative Type | Microorganism(s) | Key Findings | Citation |

|---|---|---|---|

| Isatin-thiosemicarbazone Schiff bases (5-Br derivative) | Pathogenic bacteria and fungi | The compound with 5-Br substitution showed the most favorable antimicrobial activity. | sid.ir |

| Mannich base of 5-bromo isatin | 28 pathogenic bacteria, 8 pathogenic fungi | Compound 10 showed the most favorable antimicrobial activity. | nih.gov |

| Isatin Schiff base (Compound 3c) | Staphylococcus aureus, Escherichia coli | Displayed higher antimicrobial activity than the standard drug Amoxicillin against S. aureus at 16 μg/mL and against E. coli at 1 μg/mL. | nih.gov |

| Spiropyrrolidines with oxindole (B195798) moiety (4a-d) | B. subtilus, S. epidermis | Displayed high activity with MIC values of 32 µg/mL, superior to reference antibiotics. | mdpi.com |

Isatin derivatives have demonstrated a range of antiviral properties, with significant research focused on their potential as anti-HIV agents. nih.govresearchgate.net These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). ingentaconnect.com

Several studies have synthesized and evaluated isatin derivatives for their ability to inhibit HIV replication. In one study, a series of isatin β-thiosemicarbazone derivatives were tested, and compound 6 emerged as the most active, with an EC₅₀ value of 2.62 µM and a selectivity index of 17.41 against the HTLV-III(B) strain in CEM cell lines. researchgate.net Another research effort focused on creating a dual-action agent effective against both HIV and associated opportunistic infections like tuberculosis. ingentaconnect.com A synthesized isatinimino compound proved to be a potent agent against both HIV (EC₅₀: 12.1 μg/ml) and Mycobacterium tuberculosis (MIC: 1.22 μg/ml). ingentaconnect.com The investigation of Schiff and Mannich bases of 5-bromo isatin derivatives also included screening for anti-HIV activity against the replication of HIV-1 (IIIB) in MT-4 cells. nih.gov

Table 3: Anti-HIV Activity of Selected Indoline-2,3-dione Derivatives

| Derivative | HIV Strain / Cell Line | Key Findings | Citation |

|---|---|---|---|

| Isatin β-thiosemicarbazone (Compound 6) | HTLV-III(B) in CEM cells | EC₅₀ value of 2.62 µM with a selectivity index of 17.41. | researchgate.net |

| Isatinimino derivative (Compound 9) | HIV-1 in MT-4 cells | EC₅₀ value of 12.1 μg/ml and a selectivity index >13. | ingentaconnect.com |

| Schiff and Mannich bases of 5-bromo isatin | HIV-1 (IIIB) in MT-4 cells | Evaluated for inhibitory effect on HIV-1 replication. | nih.gov |

| Halomethylene-linked biphenyl-DAPY ((S)-5m) | Wild-type HIV-1 | EC₅₀ = 3.7–231 nM; high selectivity index (> 78,125). | acs.org |

Derivatives of indoline-2,3-dione are recognized as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Several studies have synthesized isatin derivatives as tyrosinase inhibitors. nih.govbenthamdirect.com In one study, a series of isatin-thiosemicarbazone analogues with different substituents at the C-5 position were evaluated, showing IC₅₀ values ranging from 81-209 μM. nih.gov The inhibition was found to be of a mixed type and reversible. nih.gov

α-Glucosidase and α-Amylase Inhibition: These enzymes are targets for controlling postprandial hyperglycemia in diabetes. nih.gov Inhibiting their activity slows carbohydrate digestion and glucose absorption. nih.gov A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated against these enzymes. nih.gov Some compounds showed better inhibitory potential than the standard drug acarbose (B1664774), with one analogue (bearing two chloro groups and one hydroxyl group) being the most potent inhibitor of both α-glucosidase and α-amylase. acs.org Another study on indole (B1671886) derivatives containing thiazolidine-2,4-dione found them to be potent α-glucosidase inhibitors, with one compound displaying an IC₅₀ value of 2.35 μM, significantly lower than that of acarbose (575.02 μM). nih.gov

Table 4: Enzyme Inhibition by Selected Indoline-2,3-dione Derivatives

| Derivative Type | Enzyme | Inhibitory Activity (IC₅₀ / % Inhibition) | Citation |

|---|---|---|---|

| 5-Substituted isatin thiosemicarbazones | Mushroom Tyrosinase | IC₅₀ values in the range of 81-209 μM. | nih.gov |

| 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea | Banana Tyrosinase | Found to be the most active with Ki = 24.96 µM. | nih.govbenthamdirect.com |

| Indoline-2,3-dione-based benzene sulfonamide (Analogue 11) | α-Glucosidase & α-Amylase | IC₅₀ of 0.90 μM (α-glucosidase) and 1.10 μM (α-amylase). | nih.govacs.org |

| Indole derivative with thiazolidine-2,4-dione (IT4) | α-Glucosidase | IC₅₀ of 2.35 μM. | nih.gov |

| 3,3-di(indolyl)indolin-2-one (Compound 1i) | α-Glucosidase & α-Amylase | 67% inhibition (α-glucosidase) and 51% inhibition (α-amylase). | researchgate.netresearchgate.net |

Isatin is an endogenous compound found in the brain and peripheral tissues, where it acts as a regulator with a wide range of biological activities. nih.gov At certain doses, isatin exhibits neuroprotective effects in various experimental models of neurodegeneration. nih.govresearchgate.net

The neuroprotective mechanisms of isatin derivatives are multifaceted. One area of investigation is their anti-neuroinflammatory activity. Synthetic isatin derivatives have been shown to reduce the release of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) from activated microglia cells. mdpi.com Research has identified that substitutions on the isatin ring, such as 5-chlorination, are key for modulating this activity. mdpi.com

Another significant mechanism is the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is a target in the treatment of neurodegenerative diseases like Parkinson's. nih.govresearchgate.net Isatin itself is a reversible inhibitor of both MAO-A and MAO-B. nih.gov Synthesized isatin-based derivatives have shown potent and selective MAO-B inhibition. nih.govresearchgate.net For example, a study on isatin-based benzyloxybenzaldehyde derivatives identified compounds with potent MAO-B inhibitory activity (IC₅₀ = 0.124 μM) and demonstrated neuroprotective effects in a rotenone-induced cell model. nih.gov

Table 5: Neuroprotective Activity of Selected Indoline-2,3-dione Derivatives

| Derivative Type | Target/Model | Key Findings | Citation |

|---|---|---|---|

| 5-Chlorinated isatin derivatives | LPS-activated BV2 microglia | Significantly reduced nitric oxide, IL-6, and TNF-α release. | mdpi.com |

| Isatin-based benzyloxybenzaldehyde (ISB1) | MAO-B / Rotenone-induced SH-SY5Y cells | Potent MAO-B inhibition (IC₅₀ = 0.124 μM) and increased cell viability. | nih.gov |

| Isatin-tethered acylhydrazone (IS7) | MAO-B | Most potent MAO-B inhibitor with an IC₅₀ value of 0.082 μM. | researchgate.net |

| Isatin (endogenous) | Mouse brain proteome | A neuroprotective dose (100 mg/kg) causes multilevel changes in gene expression and protein-protein interactions. | nih.govresearchgate.net |

Material Science Applications of Indoline (B122111) Derivatives

Beyond medicinal chemistry, the indoline-1,3-dione scaffold, a close structural analogue of indoline-2,3-dione, is a versatile building block in material science. mdpi.com Derivatives of this structure are utilized in a range of applications, including organic electronics, photopolymerization, and optical sensing. mdpi.com The electron-accepting nature of the indane-1,3-dione core makes it valuable for these technologies. mdpi.com The synthetic accessibility and the ease of chemical modification of the indoline scaffold contribute to its widespread use in creating novel materials with tailored properties. mdpi.comresearchgate.net

Role in Catalysis and Supramolecular Chemistry

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Pathways for Brominated and Alkylated Indoline-2,3-diones

The future of synthesizing 4-Bromo-1-methylindoline-2,3-dione and related compounds hinges on the development of more efficient, atom-economical, and versatile synthetic methodologies. While classical methods for creating isatin (B1672199) derivatives exist, contemporary research is moving towards novel strategies that offer improved yields and substrate scope. nih.gov For instance, the alkylation of bromoisatins, such as the reaction of 6-bromoisatin (B21408) with various alkyl bromides under phase transfer catalysis (PTC) conditions, has been shown to produce new N-alkylated derivatives in good yields. researchgate.net This approach could be adapted and optimized for the N-methylation of 4-bromoisatin.

Future pathways are likely to involve multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. jocpr.com The development of novel catalytic systems is also crucial. This includes exploring magnetically separable nanoparticles embedded with sulfonic acid (Fe3O4–SO3H), which combine Lewis and Brønsted acidity and have been used to catalyze the synthesis of other complex isatin derivatives like trisindolines. eurekaselect.com Such catalysts offer the advantage of easy recovery and reuse, aligning with the principles of sustainable chemistry. Further research into microwave-assisted reactions, which can dramatically reduce reaction times and improve yields for indole (B1671886) derivatives, also presents a promising avenue for the efficient synthesis of brominated and alkylated indoline-2,3-diones. acs.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action for this compound

The isatin core is known to interact with a wide array of biological targets, leading to activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.goveurekaselect.comresearchgate.net However, for many specific derivatives, including this compound, the precise molecular targets and mechanisms of action remain largely uncharacterized. researchgate.net Isatin and its analogues are known to bind to enzymes like monoamine oxidase (MAO) and various dehydrogenases, but the full spectrum of their interactions is not completely understood. researchgate.net

A significant future direction is the systematic screening of this compound against diverse panels of kinases, proteases, and other enzymes implicated in human diseases. The bromine substituent at the 4-position can influence the compound's electronic properties and ability to form halogen bonds, potentially leading to unique binding interactions and target selectivity. The N-methyl group alters its solubility and hydrogen-bonding capacity, which can also significantly impact its biological activity profile.

Future research should focus on target deconvolution studies to identify the specific proteins that this compound interacts with to exert its biological effects. Techniques such as affinity chromatography, proteomics, and the use of chemical probes will be instrumental. For example, the investigation of related bromo-isoindoline diones as thalidomide (B1683933) analogs in PROTAC research points towards potential applications in targeted protein degradation, a cutting-edge therapeutic modality. researchgate.net Elucidating these undiscovered targets and mechanisms is critical for translating this compound into a potential therapeutic lead.

Advancements in Computational Design for Tailored Functionality and Reactivity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules. Future research on this compound will heavily rely on computational methods to predict its properties and guide the design of derivatives with tailored functionality. rsc.org Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. By developing mathematical models that correlate chemical structure with biological activity, QSAR can predict the potency of new derivatives and identify key structural features for activity. jocpr.comnih.gov For instance, QSAR studies on other isatin derivatives have successfully identified that parameters like the number of halogen atoms positively influence anticancer activity, providing a strong rationale for exploring brominated compounds. nih.govjournaljpri.com

Molecular docking simulations are another critical tool, allowing researchers to visualize and predict how this compound might bind to the active site of a specific biological target, such as the enzymes COX-1 and COX-2 or bacterial proteins. researchgate.netnih.gov These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the modification of the lead structure to improve potency and selectivity. researchgate.netacs.org The integration of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will also be essential to evaluate the drug-likeness of designed compounds early in the discovery process, saving time and resources. mu-varna.bgrsc.org

Table 1: Examples of Computational Models Applied to Isatin Derivatives

| Computational Method | Application/Target | Key Findings/Future Direction | References |

|---|---|---|---|

| QSAR (MLR & GA-PLS) | In vitro anticancer activity | The number of halogen atoms and lipophilicity were found to be important parameters for cytotoxic activity. Future models can refine predictions for brominated derivatives. | nih.gov |

| 3D-QSAR (CoMFA) | Phytotoxic activity (Herbicidal) | Supported phytotoxic results and helped in structural optimization of the isatin scaffold for herbicidal activity. | acs.org |

| Molecular Docking | α-Glucosidase & α-Amylase (Antidiabetic) | Determined binding affinities and interaction modes of isatin-sulfonamide derivatives, identifying them as potential inhibitors. | acs.orgnih.gov |

| Molecular Docking | COX-1/COX-2 (Anti-inflammatory) | Predicted binding scores of isatin derivatives, correlating with in vivo anti-inflammatory activity and guiding the design of selective COX-2 inhibitors. | nih.gov |

| In Silico ADMET | Drug-likeness evaluation | Platforms like SwissADME are used to predict pharmacokinetic properties (e.g., lipophilicity, solubility), highlighting the potential of derivatives as drug candidates. | mu-varna.bg |

| DFT Calculations | Structural & Electronic Properties | Used to optimize molecular geometries and evaluate HOMO-LUMO energies, correlating experimental and calculated spectral data for new bromoindoline derivatives. | researchgate.net |

Integration of this compound into Advanced Materials with Enhanced Properties

The unique chemical structure of the indoline-2,3-dione core makes it a versatile building block not only for pharmaceuticals but also for advanced functional materials. researchgate.netresearchgate.net Future research will likely explore the integration of this compound into polymers and other materials to confer specific properties. The isatin moiety can be incorporated into polymer backbones or as a pendant group to create materials with desired biological activities or enhanced physical characteristics. researchgate.net

One promising area is the development of functional polymers. Research on other indole-based polymers has demonstrated properties like strong solid-state fluorescence and electroactivity, suggesting potential applications in organic electronics. rsc.org For example, 7-Bromo-1H-indole is noted as a key building block for functional materials used in the manufacturing of Organic Light-Emitting Diodes (OLEDs). nbinno.com This suggests that this compound could be investigated as a component in the synthesis of novel organic semiconductors or fluorescent materials. Its specific substitution pattern may allow for fine-tuning of the electronic and photophysical properties. Furthermore, isatin derivatives are used in the dye industry and as corrosion inhibitors, opening avenues for developing new pigments or protective coatings based on this compound. nih.govrsc.org

Continued Pursuit of Green and Sustainable Chemical Methodologies in Indoline (B122111) Chemistry

The principles of green and sustainable chemistry are increasingly shaping synthetic organic chemistry. Future research on this compound and its parent class of compounds will undoubtedly prioritize the development of environmentally benign synthetic methods. This involves a shift away from hazardous reagents and solvents and the adoption of energy-efficient processes.

Key future directions include the expanded use of microwave irradiation, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgmu-varna.bg The use of water as a solvent and the development of solvent-free reaction conditions are also major goals in the green synthesis of indole derivatives. rsc.org Electrochemical synthesis represents another frontier, offering a way to generate reactive intermediates like N-radicals without the need for stoichiometric chemical oxidants, as demonstrated in the electrochemical triamination of alkynes to form indolines. nih.gov Furthermore, the design of innovative, sustainable multicomponent reactions that utilize inexpensive and readily available starting materials without the need for metal catalysts will continue to be a major focus. jocpr.com

Table 2: Green and Sustainable Approaches in Indole/Indoline Synthesis

| Green Methodology | Description | Advantages | References |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat reactions. | Rapid, efficient, convenient, often higher yields. | acs.orgmu-varna.bg |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Avoids terminal oxidants, transition metals, and explosive reagents; sustainable. | nih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. | jocpr.com |

| Aqueous/Solvent-Free Conditions | Using water as a benign solvent or no solvent at all. | Environmentally friendly, reduced pollution, often simpler workup. | rsc.org |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused (e.g., magnetic nanoparticles). | Reduced catalyst waste, lower cost over time, sustainable. | eurekaselect.com |

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-methylindoline-2,3-dione, and how can reaction selectivity be optimized?

Methodological Answer:

- Synthetic Route : The compound is typically synthesized via bromination of 1-methylindoline-2,3-dione. Bromination at the 4-position requires careful control of electrophilic substitution conditions. For example, using bromine (Br₂) in acetic acid at 0–5°C minimizes over-bromination .

- Optimization : Selectivity can be enhanced by employing Lewis acid catalysts (e.g., FeBr₃) or directing groups. Solvent polarity and temperature gradients (e.g., slow addition of Br₂ in CHCl₃) further improve positional specificity .

- Validation : Reaction progress should be monitored via TLC and NMR (¹H/¹³C) to confirm substitution patterns.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. For example, the Br-C bond length is typically ~1.90–1.93 Å, consistent with aromatic bromides .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hypothesis Testing : Compare bioactivity across derivatives with systematic substitutions (e.g., replacing Br with Cl or adjusting methyl group position) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO/LUMO distributions, identifying electronic drivers of activity .

- Experimental Validation : Use isogenic cell lines to control for off-target effects. Dose-response curves and caspase-3/7 assays (for apoptosis studies) clarify mechanistic pathways .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Common Issues :

- Refinement Table Example :

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.042 |

| wR₂ (all data) | 0.110 |

| C-Br Bond Length | 1.907(2) Å |

| C=O Bond Length | 1.214(3) Å |

| Data from analogous structures . |

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : Use DFT (B3LYP/6-31G*) to calculate activation barriers for Suzuki-Miyaura coupling. Bromine’s electronegativity lowers the LUMO energy, favoring oxidative addition with Pd(0) catalysts .

- Solvent Effects : COSMO-RS simulations in DMF or THF predict solvation energies influencing reaction rates.

- Validation : Compare computed transition states with experimental yields (e.g., 75–85% yield using Pd(PPh₃)₄ and K₂CO₃ ).

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。